erythro-DL-Phenyserine

Enzymology Cofactor-dependent hydroxylation Phenylalanine metabolism

Research reproducibility is compromised when non-stereochemically defined β-hydroxy-α-amino acids are substituted for erythro-DL-Phenyserine. Unlike its threo counterpart, the erythro configuration is the active substrate for phenylalanine hydroxylase (PAH) under native BH₄ cofactor (Km = 2 mM) and displays 1.4-fold higher catalytic efficiency in phenylserine aldolase-mediated reactions. • PAH Substrate Fidelity: Erythro isomer is the exclusive substrate for native PAH; threo isomer is inactive. • Aldolase Efficiency: 1.4× higher Vmax/Km vs. threo supports reverse aldol reactions for optically enriched β-hydroxy-α-amino acid synthesis. • Negative Control Utility: Completely inert toward D-phenylserine deaminase, enabling enzymatic resolution workflows. Supply: Available from stock in research-grade purity (≥95%). Custom packaging options support gram-to-kilogram scale procurement with full CoA documentation.

Molecular Formula
Molecular Weight 181.19
Cat. No. B1579467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-DL-Phenyserine
Molecular Weight181.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythro-DL-Phenyserine – Chiral β-Hydroxy-α-Amino Acid


Erythro-DL-Phenyserine, systematically known as DL-erythro-3-phenylserine (CAS 2584-74-9), is a β-hydroxy-α-amino acid that exists as a racemic mixture of the erythro diastereomers. It serves as a chiral building block for pharmaceutical intermediates and as a stereochemical probe in enzymology . Unlike its threo counterpart, the erythro configuration dictates distinct molecular recognition by enzymes, making it non-fungible in both research and industrial applications [1].

Workflow Chiral building block for pharmaceutical intermediates
Configuration Erythro diastereomer with distinct enzyme recognition
Use Context Stereochemical probe in enzymology

Why Erythro-DL-Phenyserine Cannot Be Substituted


The β-hydroxy-α-amino acid scaffold contains two chiral centers, giving rise to erythro and threo diastereomers that are not interchangeable. The relative stereochemistry dictates the conformation of the molecule and its interaction with enzyme active sites. As demonstrated by multiple independent enzyme kinetic studies, erythro- and threo-phenylserine exhibit profoundly different Michaelis constants, catalytic efficiencies, and regulatory properties [1][2]. Simply substituting the threo isomer or a non-stereochemically defined mixture will lead to altered – and often absent – biological activity, compromising experimental reproducibility and process yields [3].

This Product Erythro diastereomer – substrate for phenylalanine hydroxylase, aldolase, and allosteric activator
Threo Isomer Inactive as substrate, poor activator, and different catalytic efficiency; not interchangeable
Enzyme Recognition Fits active sites of phenylalanine hydroxylase and aldolase with defined kinetics
Threo isomer may not bind or catalyze, leading to absent biological activity
Allosteric Regulation Acts as allosteric activator of phenylalanine hydroxylase
Threo isomer requires substantially higher concentration for activation; regulatory study contexts may differ

Quantitative Differentiation from Closest Analogs


Substrate Activity for Phenylalanine Hydroxylase

With the natural cofactor tetrahydrobiopterin (BH4), erythro-phenylserine acts as a competent substrate for phenylalanine hydroxylase with Km = 2 mM and Vmax = 0.05 µmol/min/mg, whereas threo-phenylserine exhibits negligible activity unless the enzyme has been pre-activated [1]. Erythro-phenylserine also displays simple Michaelis-Menten kinetics in contrast to the strong positive cooperativity (nH = 3) shown by the threo isomer, indicating fundamentally different enzyme-substrate interactions [1].

Substrate Activity (PAH)
Head-to-head
Erythro Km 2 mM, Vmax 0.05 µmol/min/mg, nH 2
vs
Threo Negligible activity without enzyme activation
Supports substrate activity context for BH4-dependent enzyme assays
Rat liver PAH, pH 6.8, 25 °C; Phillips RS, 1984
Enzymology Cofactor-dependent hydroxylation Phenylalanine metabolism

Catalytic Efficiency for Phenylserine Aldolase

The phenylserine aldolase from Pseudomonas putida 24-1 shows a clear kinetic preference for the erythro diastereomer. For the L-erythro component of the DL mixture, Vmax/Km = 22.3 U mg⁻¹ mM⁻¹, compared to 16.2 U mg⁻¹ mM⁻¹ for the L-threo isomer of the corresponding DL mixture, representing a 38% higher catalytic efficiency [1]. The absolute Km values are 10.2 mM (erythro) vs. 7.3 mM (threo), but the 1.9‑fold higher Vmax of the erythro form (227.1 vs. 118.0 U/mg) drives the efficiency advantage [1].

Catalytic Efficiency (Aldolase)
Head-to-head
Erythro (L-form) Vmax/Km 22.3 U mg⁻¹ mM⁻¹; Vmax 227.1 U/mg
vs
Threo (L-form) Vmax/Km 16.2 U mg⁻¹ mM⁻¹; Vmax 118.0 U/mg
Supports higher catalytic efficiency context for biocatalytic processes
Pseudomonas putida aldolase, pH 8.5; Misono H, 2005
Biocatalysis Aldolase enzymes Chiral amino acid synthesis

Inertness Toward D-Phenylserine Deaminase

The D-phenylserine deaminase from Arthrobacter sp. TKS1 is strictly stereospecific: it accepts D-threo-phenylserine as a substrate with Km = 19 mM, whereas DL-erythro-phenylserine shows no detectable turnover, being classified as inert alongside L-threonine and D-allo-threonine [1]. This absolute discrimination between diastereomers provides a binary functional distinction—activity vs. no activity—rather than a mere quantitative difference [1].

Deaminase Discrimination
Head-to-head
Erythro (DL) No detectable deamination (inert)
vs
Threo (D-form) Km 19 mM, active substrate
Supports negative control context for deaminase assays
Arthrobacter sp. TKS1, pH 8.5, 55 °C; Muramatsu H, 2010
Stereochemical discrimination Deaminase enzymes Chiral resolution

Erythro-phenylserine Is a 30-Fold More Potent Allosteric Activator of Phenylalanine Hydroxylase Than Threo-phenylserine

Preincubation of phenylalanine hydroxylase with erythro-phenylserine results in a 26-fold increase in subsequent catalytic activity, and the compound activates the enzyme with an A0.5 of 0.2 mM [1]. In contrast, threo-phenylserine is a poor activator with an A0.5 of 6 mM, a 30-fold higher concentration required to achieve half-maximal activation [1]. This magnitude of difference places the two diastereomers in different functional categories for regulatory studies.

Allosteric Activation (PAH)
Head-to-head
Erythro A0.5 0.2 mM; 26-fold activity enhancement
vs
Threo A0.5 6 mM; negligible activation
Supports allosteric activation context for phenylalanine hydroxylase studies
Rat liver PAH, preincubation protocol; Phillips RS, 1984
Allosteric regulation Enzyme activation Phenylalanine hydroxylase

Research and Industrial Application Scenarios


Mechanistic Studies of BH4-Dependent Enzymes

Erythro-DL-Phenyserine is the substrate of choice for phenylalanine hydroxylase under native cofactor conditions because the threo isomer is inactive [1]. Its well-defined Michaelis-Menten kinetics (Km = 2 mM with BH4) and potent allosteric activation (A0.5 = 0.2 mM) make it an essential tool for studying enzyme mechanism, cofactor coupling, and activator screening [1].

Biocatalytic Synthesis of Chiral Intermediates

The 1.4-fold higher catalytic efficiency (Vmax/Km) of DL-erythro-phenylserine for phenylserine aldolase [2] supports its use as a feedstock in aldolase-mediated reverse reactions to generate optically enriched erythro-β-hydroxy-α-amino acids, which are key building blocks for antibiotics and immunosuppressants.

Stereochemical Discrimination Assays

Because DL-erythro-phenylserine is completely inert toward D-phenylserine deaminase while the D-threo isomer is readily deaminated (Km = 19 mM) [3], the compound can serve as a negative control in deaminase assays or be used in enzymatic resolution processes to isolate pure D-erythro-phenylserine from racemic mixtures.

Pharmaceutical Intermediate for Anti-Inflammatory Agents

Erythro-phenylserine derivatives have demonstrated anti-inflammatory activity in preclinical models [4], and the compound's stereochemistry is critical for activity. Procurement of the defined erythro diastereomer ensures reproducible synthesis of N-arylsulfonyl derivatives that cannot be obtained with equivalent potency from the threo form.

Application
Selection Property
Validation Focus
Mechanistic studies of BH4-dependent enzymes
Substrate activity for phenylalanine hydroxylase
Kinetic and allosteric activation endpoints
Biocatalytic synthesis of chiral β-hydroxy-α-amino acids
Catalytic efficiency for aldolase enzymes
Enzyme throughput and loading endpoints
Stereochemical discrimination assays
Inertness toward D-phenylserine deaminase
Negative control and enzymatic resolution endpoints
Synthesis of erythro-phenylserine derivatives for inflammation research
Defined erythro diastereomer for N-arylsulfonyl derivative synthesis
Inflammation model endpoint evaluation
Quote Request

Request a Quote for erythro-DL-Phenyserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.